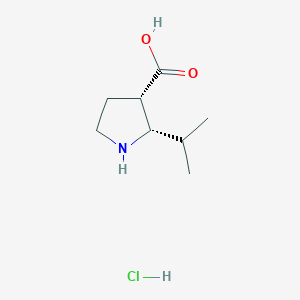

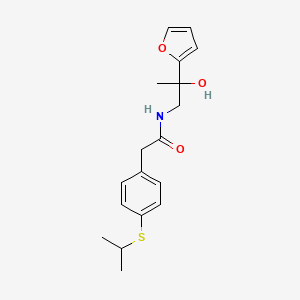

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt” is a potent agonist for kainate receptors and is highly selective . It has a molecular formula of C6H12ClNO4 and a molecular weight of 197.62 .

Molecular Structure Analysis

The molecular formula of “(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt” is C6H11NO4.ClH . For a related compound, “(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride”, the molecular formula is C5H10ClNO3 .

Scientific Research Applications

Conformational Analyses in Different Environments

- The conformational analyses of related compounds, like 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, have been studied through X-ray diffraction. These studies provide insights into the structural properties of similar compounds in various environments, which could be relevant for (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Nitek et al., 2020).

Generation of Structurally Diverse Libraries

- Research on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a similar compound, demonstrates its use as a starting material in alkylation and ring closure reactions. This type of research shows potential for creating a diverse library of compounds, which could include derivatives of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Roman, 2013).

Synthesis and Biochemical Study

- Studies on 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally related, include synthesis, NMR spectroscopy, and X-ray diffraction. This research can inform the synthesis and structural analysis of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride and its derivatives (Burgos et al., 1992).

Extraction Studies

- The extraction of pyridine-3-carboxylic acid using various methods provides insights into the extraction processes of similar compounds. This information could be valuable for the extraction and purification of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Kumar & Babu, 2009).

Identification and Derivatization

- Studies on the identification and derivatization of selected cathinones provide methods for analyzing and modifying compounds. This research can be applied to modify and identify derivatives of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride for various applications (Nycz et al., 2016).

Synthesis of Pyridine Derivatives

- The synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid can inform the synthesis and application of structurally similar compounds like (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Patel et al., 2011).

Esterification of Carboxylic Acids

- Research on the esterification of carboxylic acids by alcohols with 2-chloro-1,3,5-trinitrobenzene as a condensing agent shows potential methods for chemical modifications of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Takimoto et al., 1981).

Lanthanide-based Coordination Polymers

- The synthesis of lanthanide-based coordination polymers assembled from derivatives of carboxylic acids can provide insights into the potential coordination chemistry of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride and its derivatives (Sivakumar et al., 2011).

Synthesis of Nitromethylene Derivatives

- The synthesis of nitromethylene derivatives using alpha-nitro ketone intermediates demonstrates the versatility of similar compounds in synthesis. This could be applicable in creating derivatives of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride (Zhang et al., 2004).

properties

IUPAC Name |

(2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNODGYPHEFGGDC-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H](CCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2860538.png)

![1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2860542.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860544.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2860545.png)

![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2860546.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)

![4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2860552.png)

![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2860558.png)